molecular formula C18H18N4OS2 B2849702 5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE CAS No. 1421516-85-9

5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE

Cat. No.: B2849702
CAS No.: 1421516-85-9
M. Wt: 370.49
InChI Key: PIWVLAZAQDEZJY-UHFFFAOYSA-N
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Description

5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiadiazole core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a piperidine ring and a pyridine ring, which are connected through a thioether linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of this compound is Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection of PAAs . The F-CTF-3 nanosheet, derived from the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . This nanosheet covers various amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .

Result of Action

The result of the compound’s action is the highly sensitive and selective detection of PAAs . The F-CTF-3 nanosheet exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s fluorescence quenching ability can be attributed to both energy and electron transfer processes, as well as electrostatic interactions . .

Future Directions

BTZ-based compounds have potential applications in photovoltaics or as fluorescent sensors . Their use as potential visible-light organophotocatalysts is an area that has not received any in-depth study and could be a promising direction for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the benzothiadiazole core through a cyclization reaction of appropriate precursors. The piperidine and pyridine rings are then introduced through nucleophilic substitution reactions. The final step involves the formation of the thioether linkage, which is achieved by reacting the intermediate with a suitable thiol reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are compatible with industrial processes is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester
  • (E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile
  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles

Uniqueness

5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c23-18(14-4-5-15-16(11-14)21-25-20-15)22-9-6-13(7-10-22)12-24-17-3-1-2-8-19-17/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWVLAZAQDEZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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